molecular formula C15H12N4O3S B2395597 N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 304683-68-9

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Cat. No. B2395597
CAS RN: 304683-68-9
M. Wt: 328.35
InChI Key: IQUYEHFSOUMANR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several interesting substructures, including a benzodioxole, a triazolopyridine, and a sulfanylacetamide group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as cycloadditions, condensations, and various coupling reactions .

Scientific Research Applications

Synthesis and Biological Assessment

The synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a]pyridine structure, similar to N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, has been explored for their interesting biological properties. Karpina et al. (2019) developed a method to synthesize 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, revealing a variety of biological activities (Karpina et al., 2019).

Anticancer Effects

Modification of related compounds has shown remarkable anticancer effects. Wang et al. (2015) studied modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealing their potent antiproliferative activities and reduced toxicity, suggesting potential in cancer treatment (Wang et al., 2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of related compounds. Mahyavanshi et al. (2017) synthesized a series of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide and found them to have significant in vitro antibacterial and anti-fungal activities (Mahyavanshi et al., 2017).

Inotropic Activity

Compounds with a similar molecular structure have been synthesized for evaluating their inotropic activity. Zhang et al. (2008) created N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which showed positive inotropic effects, suggesting potential applications in heart-related conditions (Zhang et al., 2008).

Insecticidal Activity

Fadda et al. (2017) investigated the insecticidal properties of heterocycles incorporating a thiadiazole moiety, demonstrating their efficacy against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds in pest control applications (Fadda et al., 2017).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-14(16-10-4-5-11-12(7-10)22-9-21-11)8-23-15-18-17-13-3-1-2-6-19(13)15/h1-7H,8-9H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYEHFSOUMANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329268
Record name N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

CAS RN

304683-68-9
Record name N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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